molecular formula C8H9N3 B8794028 4-Amino-3-(methylamino)benzonitrile

4-Amino-3-(methylamino)benzonitrile

Cat. No. B8794028
M. Wt: 147.18 g/mol
InChI Key: NRISBPKZFFXEHJ-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

4-Amino-3-methylamino-benzonitrile (1.17 mg) was prepared by following General Procedure B starting from 3-methylamino-4-nitro-benzonitrile (1.33 g) and Pd/C (10% by weight, 133 mg). The crude product was used in the next step without further purification.
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
133 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[N+:11]([O-])=O)[C:6]#[N:7]>[Pd]>[NH2:11][C:10]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[NH:2][CH3:1]

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
CNC=1C=C(C#N)C=CC1[N+](=O)[O-]
Step Two
Name
Quantity
133 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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